molecular formula C21H22BrN3O2 B4189242 1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine

1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine

Cat. No. B4189242
M. Wt: 428.3 g/mol
InChI Key: YXBRSKLIUSZIOM-UHFFFAOYSA-N
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Description

1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BPIP is a piperazine derivative that was first synthesized in 2005 by researchers at the University of California, Davis. Since then, BPIP has been studied extensively for its unique mechanism of action and its potential use as a research tool in the study of neurological disorders.

Mechanism of Action

1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action is similar to that of other drugs used to treat neurological disorders such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. In addition to its effects on dopamine signaling, this compound has been shown to increase the release of other neurotransmitters such as serotonin and norepinephrine. This compound has also been shown to increase the expression of certain genes involved in dopamine signaling, suggesting that it may have long-term effects on the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine in lab experiments is its specificity for the dopamine transporter. Unlike other drugs that affect multiple neurotransmitter systems, this compound specifically targets the dopamine transporter, making it a valuable tool for studying dopamine signaling in the brain. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are a number of future directions for research on 1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of new compounds based on the structure of this compound that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and its potential for use in clinical settings.

Scientific Research Applications

1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine has been used in a variety of scientific research applications, particularly in the study of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have a unique mechanism of action that involves the inhibition of the dopamine transporter, which is a key target in the treatment of these disorders. This compound has also been used as a research tool to study the role of dopamine in the brain and its effects on behavior.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-(3-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c22-18-8-4-7-17(13-18)19-14-20(27-23-19)21(26)25-11-9-24(10-12-25)15-16-5-2-1-3-6-16/h1-8,13,20H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBRSKLIUSZIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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